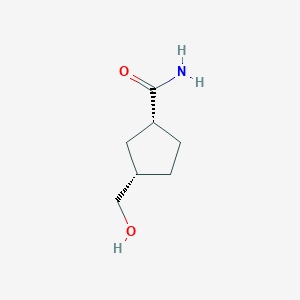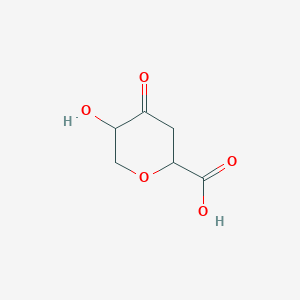
5-Hydroxy-4-oxooxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-4-oxooxane-2-carboxylic acid, also known as HOCO, is a highly reactive molecule that has been extensively studied for its potential applications in various fields of science. This molecule is a derivative of oxalate and has been shown to exhibit unique properties that make it a promising candidate for use in chemical and biological research.
作用機序
The mechanism of action of 5-Hydroxy-4-oxooxane-2-carboxylic acid is not fully understood. However, it is believed that 5-Hydroxy-4-oxooxane-2-carboxylic acid inhibits enzymes by binding to their active sites and disrupting their function. This inhibition can lead to a decrease in the production of ATP, which can have a significant impact on cellular metabolism.
生化学的および生理学的効果
5-Hydroxy-4-oxooxane-2-carboxylic acid has been shown to have several biochemical and physiological effects. In addition to its inhibition of enzymes, 5-Hydroxy-4-oxooxane-2-carboxylic acid has also been shown to be a potent antioxidant. This antioxidant activity can help to protect cells from oxidative damage and may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of 5-Hydroxy-4-oxooxane-2-carboxylic acid is its high solubility in water. This makes it easy to use in laboratory experiments and allows for precise control of its concentration. However, 5-Hydroxy-4-oxooxane-2-carboxylic acid is also highly reactive and can be difficult to handle. It is also important to note that 5-Hydroxy-4-oxooxane-2-carboxylic acid is not stable in acidic conditions and can decompose rapidly.
将来の方向性
There are several future directions for research on 5-Hydroxy-4-oxooxane-2-carboxylic acid. One potential area of research is the development of new methods for synthesizing 5-Hydroxy-4-oxooxane-2-carboxylic acid that are more efficient and cost-effective. Another area of research is the development of new applications for 5-Hydroxy-4-oxooxane-2-carboxylic acid in the field of biochemistry and medicine. Finally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-4-oxooxane-2-carboxylic acid and its potential applications in various fields of science.
合成法
The synthesis of 5-Hydroxy-4-oxooxane-2-carboxylic acid is a complex process that involves several steps. The most common method for synthesizing 5-Hydroxy-4-oxooxane-2-carboxylic acid involves the reaction of oxalate with hydroxylamine hydrochloride in the presence of sodium hydroxide. This reaction produces 5-Hydroxy-4-oxooxane-2-carboxylic acid as a white crystalline solid that is highly soluble in water.
科学的研究の応用
5-Hydroxy-4-oxooxane-2-carboxylic acid has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 5-Hydroxy-4-oxooxane-2-carboxylic acid is in the field of biochemistry. 5-Hydroxy-4-oxooxane-2-carboxylic acid has been shown to be a potent inhibitor of several enzymes, including lactate dehydrogenase and pyruvate kinase. This inhibition can lead to a decrease in the production of ATP, which is the primary energy source for cells.
特性
CAS番号 |
113187-58-9 |
|---|---|
製品名 |
5-Hydroxy-4-oxooxane-2-carboxylic acid |
分子式 |
C6H8O5 |
分子量 |
160.12 g/mol |
IUPAC名 |
5-hydroxy-4-oxooxane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-3-1-5(6(9)10)11-2-4(3)8/h4-5,8H,1-2H2,(H,9,10) |
InChIキー |
XOGZWAUREAAHQS-UHFFFAOYSA-N |
SMILES |
C1C(OCC(C1=O)O)C(=O)O |
正規SMILES |
C1C(OCC(C1=O)O)C(=O)O |
同義語 |
4-Hexulosonicacid,2,6-anhydro-3-deoxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



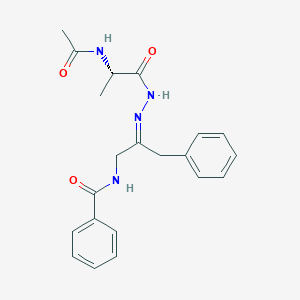
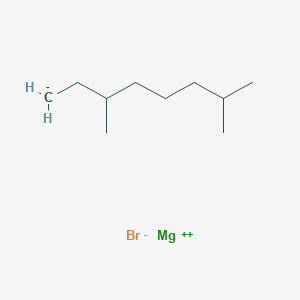
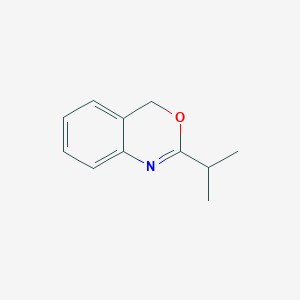
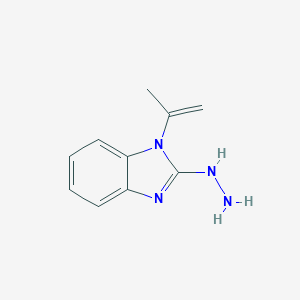
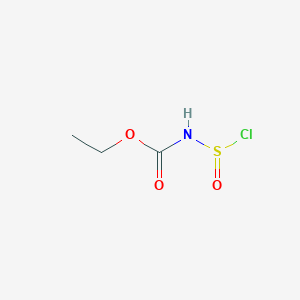
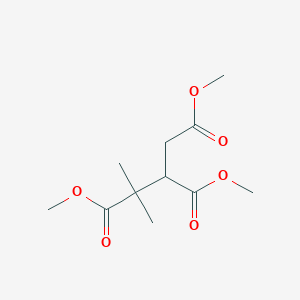
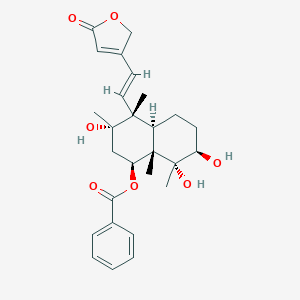
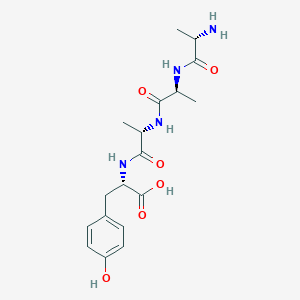
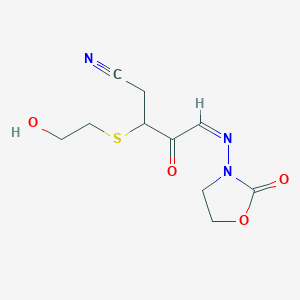
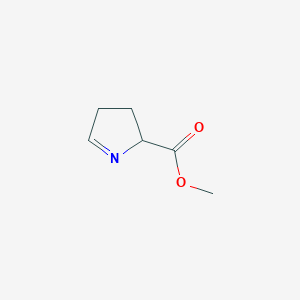
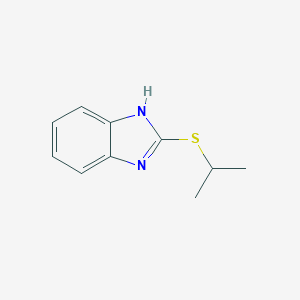
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)

